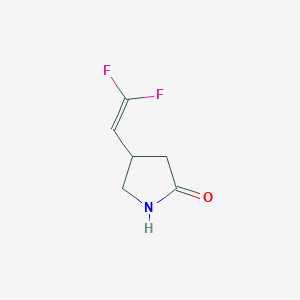

4-(2,2-Difluorovinyl)pyrrolidin-2-one

描述

Structure

3D Structure

属性

分子式 |

C6H7F2NO |

|---|---|

分子量 |

147.12 g/mol |

IUPAC 名称 |

4-(2,2-difluoroethenyl)pyrrolidin-2-one |

InChI |

InChI=1S/C6H7F2NO/c7-5(8)1-4-2-6(10)9-3-4/h1,4H,2-3H2,(H,9,10) |

InChI 键 |

KQXJEHBTFCCXGK-UHFFFAOYSA-N |

规范 SMILES |

C1C(CNC1=O)C=C(F)F |

产品来源 |

United States |

Chemical Reactivity and Derivatization Strategies for 4 2,2 Difluorovinyl Pyrrolidin 2 One

Reactivity of the Pyrrolidin-2-one Lactam Moiety

The pyrrolidin-2-one, or γ-lactam, ring possesses a versatile chemical nature typical of cyclic amides. Its reactivity is centered around the amide bond and the adjacent nitrogen and carbonyl groups.

The nitrogen atom of the lactam is nucleophilic and can undergo various substitution reactions. N-alkylation is a common transformation, typically achieved by treating the lactam with an alkyl halide or dialkyl sulfate (B86663) in the presence of a base. chemicalbook.com This reaction introduces an alkyl group onto the nitrogen atom, forming N-alkyl pyrrolidones. chemicalbook.com Similarly, reactions with acid anhydrides or acyl halides lead to N-acylated products.

The carbonyl group of the lactam is susceptible to nucleophilic attack. Under strong acidic or basic conditions, the lactam ring can undergo hydrolysis, leading to the ring-opened product, an amino acid derivative. chemicalbook.com For instance, 2-pyrrolidinone (B116388) hydrolyzes to form 4-aminobutanoic acid (GABA). chemicalbook.com Reduction of the lactam carbonyl group, for example using powerful reducing agents like lithium aluminum hydride, can convert the pyrrolidin-2-one to the corresponding pyrrolidine (B122466). nih.gov

| Reaction Type | Reagents | Product Type | Reference |

| N-Alkylation | Alkyl halide, Base | N-Alkyl-pyrrolidin-2-one | chemicalbook.com |

| N-Acylation | Acyl halide / Anhydride | N-Acyl-pyrrolidin-2-one | |

| Hydrolysis | Strong Acid or Base | Ring-opened amino acid | chemicalbook.com |

| Reduction | Strong reducing agent (e.g., LiAlH₄) | Pyrrolidine | nih.gov |

Transformations Involving the 2,2-Difluorovinyl Group

The 2,2-difluorovinyl group imparts unique reactivity to the molecule, primarily due to the strong electron-withdrawing nature of the two fluorine atoms. This electronic effect makes the terminal vinyl carbon electrophilic and susceptible to nucleophilic attack.

One of the key reactions of the gem-difluorovinyl moiety is its participation as a Michael acceptor. nih.govresearchgate.net It can react with various nucleophiles in a conjugate addition manner. This reactivity is instrumental in forming new carbon-carbon and carbon-heteroatom bonds at the position adjacent to the difluoromethylene group. nih.govresearchgate.net The gem-difluoroalkene functionality can also undergo hydrofunctionalization reactions where a nucleophile and a proton add across the double bond, often in a "fluorine-retentive" manner that preserves the CF2 group. nih.govnih.gov

Hydrogenation of the 2,2-difluorovinyl group can be achieved using catalytic methods, for example with palladium on carbon (Pd/C) under a hydrogen atmosphere, to yield the corresponding saturated 4-(2,2-difluoroethyl)pyrrolidin-2-one. acs.org Iron-catalyzed hydrogenation has also been explored for gem-difluoroalkenes, leading to difluoromethylated products. researchgate.netresearchgate.net Furthermore, the 2,2-difluorovinyl group can be a precursor for other fluorinated moieties. For instance, it can be converted into a trifluoromethyl group through reactions involving fluoride (B91410) ion addition. nih.gov It has also been utilized in radiolabeling for positron emission tomography (PET) by incorporating fluorine-18. nih.gov

| Transformation | Key Features | Potential Products | Reference |

| Michael Addition | Acts as an electrophilic acceptor for nucleophiles. | β-Substituted difluoroethyl derivatives | nih.govresearchgate.net |

| Hydrogenation | Saturation of the vinyl double bond. | 4-(2,2-Difluoroethyl)pyrrolidin-2-one | acs.orgresearchgate.netresearchgate.net |

| Hydrofunctionalization | Addition of Nu-H across the double bond, retaining the CF2 group. | β,β-Difluorophenethyl ethers/thioethers | nih.govnih.gov |

| Conversion to -CF₃ | Nucleophilic fluoride addition and subsequent reaction. | 4-(1,1,1-Trifluoroethyl)pyrrolidin-2-one derivatives | nih.gov |

| Radiolabeling | Incorporation of ¹⁸F for PET imaging. | ¹⁸F-labeled trifluoroalkyl derivatives | nih.gov |

Functionalization at Other Positions of the Pyrrolidin-2-one Ring

Beyond the lactam moiety and the difluorovinyl group, functionalization at other positions of the pyrrolidin-2-one ring, such as C3 and C5, offers further avenues for creating structural diversity. The α-position to the carbonyl group (C3) is particularly reactive. Deprotonation at this position using a suitable base generates an enolate, which can then react with various electrophiles. acs.org This allows for the introduction of alkyl, aryl, or other functional groups at the C3 position.

Synthesis of Analogues and Probes Derived from 4-(2,2-Difluorovinyl)pyrrolidin-2-one

The unique combination of the pyrrolidinone scaffold and the difluorovinyl group makes this compound a valuable starting material for the synthesis of various analogues and chemical probes. wordpress.com The pyrrolidinone core is a privileged pharmacophore found in numerous biologically active compounds. acs.org

Fluorinated analogues of biologically active molecules are of great interest in medicinal chemistry, as the introduction of fluorine can significantly alter properties like metabolic stability and binding affinity. nih.gov By utilizing the reactivity described in the sections above, a library of analogues can be generated. For example, N-alkylation of the lactam can introduce different substituents to probe interactions at that position. rsc.org Concurrently, transformations of the difluorovinyl group can be used to synthesize saturated analogues via hydrogenation or to introduce other functional groups through Michael addition. nih.govacs.org

The synthesis of chemical probes, which are molecules designed to study biological processes, can also be envisioned. chemrxiv.org For instance, a "clickable" handle like an alkyne or azide (B81097) could be introduced via N-alkylation of the lactam. This would allow the resulting probe to be attached to reporter molecules (e.g., fluorophores) using click chemistry, facilitating its use in biological imaging or proteomics experiments.

The Role of 4 2,2 Difluorovinyl Pyrrolidin 2 One As a Key Synthetic Intermediate

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The anticipated role of 4-(2,2-Difluorovinyl)pyrrolidin-2-one as a precursor in the synthesis of complex heterocyclic scaffolds could not be substantiated with existing research. The difluorovinyl group presents a unique opportunity for various cycloaddition and cross-coupling reactions. For instance, it could potentially participate in [4+2] or [3+2] cycloadditions to construct novel fused or spirocyclic ring systems. Furthermore, the carbon-carbon double bond could be a substrate for a range of transformations, including but not limited to:

Michael additions: The electron-withdrawing nature of the two fluorine atoms could activate the double bond for conjugate addition of nucleophiles, leading to the formation of more elaborate pyrrolidinone derivatives.

Heck and Suzuki couplings: The vinyl group could potentially engage in palladium-catalyzed cross-coupling reactions to introduce aryl or other substituent groups, thereby expanding the structural diversity of the resulting products.

Oxidative cleavage: Ozonolysis or other oxidative cleavage methods could transform the vinyl group into a carbonyl or carboxylic acid functionality, providing a different avenue for further synthetic modifications.

However, a thorough review of the scientific literature did not yield any specific examples or methodologies that utilize this compound for these purposes.

Application in the Generation of Structurally Diverse Compounds for Biological Evaluation

Given the privileged nature of the pyrrolidin-2-one scaffold in medicinal chemistry, it was expected that derivatives of this compound would be synthesized and evaluated for their biological activities. The incorporation of the difluorovinyl group could impart favorable properties such as enhanced metabolic stability and increased binding affinity to biological targets.

The intended investigation would have focused on compiling and analyzing data from studies where this compound was used as a starting material to generate libraries of structurally diverse molecules. The biological evaluation of these compounds against various targets, such as enzymes or receptors, would have provided valuable insights into the structure-activity relationships (SAR) of this class of molecules.

Unfortunately, no published studies were found that describe the synthesis of compound libraries derived from this compound or the subsequent biological evaluation of such compounds. The absence of this information in the public domain makes it impossible to provide a detailed account of its application in this area.

Mechanistic Research on Biological Activities of Pyrrolidin 2 One Derivatives with an Emphasis on Fluorinated Analogues

Investigation of Anti-inflammatory Mechanisms

Derivatives of the pyrrolidin-2-one core structure have been investigated for their potential to modulate inflammatory responses. Research indicates that these compounds can interfere with key signaling pathways that orchestrate the production of inflammatory mediators.

Molecular Target Engagement in Inflammatory Pathways (e.g., COX isoforms, NF-κB, IRF3)

The anti-inflammatory effects of pyrrolidin-2-one analogues are often attributed to their interaction with critical nodes in inflammatory signaling, including cyclooxygenase (COX) isoforms, Nuclear Factor-kappa B (NF-κB), and Interferon Regulatory Factor 3 (IRF3).

Cyclooxygenase (COX) Isoforms : Certain heterocyclic compounds structurally related to pyrrolidin-2-ones, such as pyridazinone derivatives, have been reported to inhibit COX-2, a key enzyme in the synthesis of pro-inflammatory prostaglandins. researchgate.net This suggests a potential mechanism for related pyrrolidin-2-one structures.

Nuclear Factor-kappa B (NF-κB) : The NF-κB pathway is a primary target for anti-inflammatory intervention. A fluorinated pyrrolidine (B122466) derivative, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP), was shown to inhibit the activation of NF-κB induced by Toll-like receptor (TLR) agonists. nih.gov The mechanism of NF-κB inhibition by related compounds often involves preventing the phosphorylation and subsequent degradation of the inhibitor of kappa B alpha (IκBα). This action blocks the release and nuclear translocation of the active p50/RelA NF-κB complex, thereby downregulating the expression of pro-inflammatory genes. nih.gov

Interferon Regulatory Factor 3 (IRF3) : Alongside NF-κB, IRF3 is a crucial transcription factor in innate immune responses, particularly in antiviral pathways that can also contribute to inflammation. The fluorinated derivative FPP was also found to effectively inhibit the activation of IRF3, indicating that some fluorinated pyrrolidines can suppress both major TLR-downstream signaling pathways. nih.gov

| Compound Class | Molecular Target | Observed Effect | Reference |

|---|---|---|---|

| Pyridazinone Derivatives | COX-2 | Inhibition | researchgate.net |

| Fluorinated Pyrrolidines (e.g., FPP) | NF-κB | Inhibition of activation | nih.gov |

| Fluorinated Pyrrolidines (e.g., FPP) | IRF3 | Inhibition of activation | nih.gov |

Cellular Responses and Signaling Cascades

The engagement of molecular targets by pyrrolidin-2-one derivatives triggers a cascade of cellular events that collectively reduce the inflammatory state. By inhibiting the activation of transcription factors like NF-κB and IRF3, these compounds suppress the expression of downstream inflammatory genes. nih.gov For instance, the derivative FPP was shown to inhibit the expression of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and interferon-inducible protein-10 (IP-10), all of which are key mediators of inflammation. nih.gov This demonstrates a broad-spectrum anti-inflammatory profile at the cellular level, stemming from the initial inhibition of upstream signaling components.

Elucidation of Antimicrobial Mechanisms of Action

Pyrrolidin-2-one and its derivatives, including pyrrolidine-2,3-diones and pyrrolidine-2,5-diones, have demonstrated notable activity against a range of bacterial and fungal pathogens. researchgate.netnih.gov

Bacterial and Fungal Target Interactions

Research has identified specific molecular targets for the antimicrobial action of these compounds.

Bacterial Targets : A significant breakthrough was the discovery of pyrrolidine-2,3-diones as novel, non-β-lactam inhibitors of Pseudomonas aeruginosa Penicillin-Binding Protein 3 (PBP3). nih.gov These compounds act as competitive inhibitors that bind at the catalytic transpeptidase site, disrupting the essential process of bacterial cell wall synthesis. nih.gov Other pyrrolidine derivatives have been found to inhibit DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication.

Fungal Targets : While specific fungal enzyme targets are less commonly defined, various pyrrolidin-2-one derivatives exhibit potent antifungal effects. Metal complexes of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide have shown significant activity against Aspergillus niger and Candida albicans. Furthermore, certain pyrrolidine-2,5-dione derivatives have demonstrated low Minimum Inhibitory Concentration (MIC) values against C. albicans.

Structure-Activity Relationships in Antimicrobial Pyrrolidin-2-ones

The antimicrobial potency of pyrrolidin-2-one derivatives is highly dependent on their specific chemical structures. Structure-activity relationship (SAR) studies have revealed key features necessary for activity.

For the pyrrolidine-2,3-dione (B1313883) class of PBP3 inhibitors, crucial structural elements include a hydroxyl group at the R2 position and a heteroaryl group at the R1 position, connected to the nitrogen via a methylene (B1212753) linker. nih.gov In a separate study on pyrrolidine-2,3-dione monomers and dimers, antimicrobial activity was optimized with linkers containing a heteroatom and spanning 5 to 8 atoms in length. These findings highlight that modifications to the substituents on the pyrrolidin-2-one ring are critical for tuning the antimicrobial efficacy and spectrum.

| Compound ID | Key Structural Feature | Target Organism | MIC (µM) |

|---|---|---|---|

| 5a | Bromine substitution | Enterococcus faecalis | 0.25 |

| 5g | Complex aryl substitution | Enterococcus faecalis | 0.25 |

| 5a | Bromine substitution | Candida albicans | 0.125 |

| 5d | Chlorine substitution | Candida albicans | 0.25 |

Research into Antineoplastic Pathways

The pyrrolidin-2-one scaffold is also a promising framework for the development of antineoplastic agents. researchgate.net The anti-proliferative activity of these compounds is linked to their interaction with pathways crucial for cancer cell growth and metastasis.

One key target is the chemokine receptor CXCR4, which plays a role in tumor metastasis. nih.gov Specifically designed pyrrolidine-containing derivatives have been identified as potent CXCR4 antagonists. nih.gov In addition, certain helicid–pyrrolidine 2-one analogues have exhibited significant anticancer effects against the human ovarian cancer cell line skov3. Other research has shown that pyrrolidine-2,5-dione derivatives possess potent activity against the MCF-7 breast cancer cell line. The antineoplastic effects of some derivatives may also be linked to the inhibition of the NF-κB pathway, which controls the expression of proteins involved in cell proliferation, such as cyclin D1.

Cellular Growth Inhibition and Apoptotic Mechanisms

Fluorinated pyrrolidin-2-one derivatives have been investigated for their potential to inhibit the growth of cancer cells and induce apoptosis, a form of programmed cell death. Research into compounds with similar structural motifs suggests that these molecules can interfere with key cellular processes that lead to the death of cancer cells.

One study on a fluorinated pyrrolidine-2-carboxamide (B126068) derivative, (2R, 4S)-N-(2, 5-difluorophenyl)-4-hydroxy-1-(2, 2, 2-trifluoroacetyl) pyrrolidine-2-carboxamide, demonstrated its ability to regulate the expression of genes involved in the apoptosis pathway in HepG2 liver cancer cells. nih.gov This compound was found to alter the expression of both pro-apoptotic and anti-apoptotic genes, including those from the TNF, BCL2, IAP, and caspase families, indicating that it can trigger both extrinsic and intrinsic apoptosis signaling pathways. nih.gov

Similarly, other pyrrolidinone-based compounds have been shown to inhibit the proliferation of breast and pancreatic cancer cells by inducing apoptosis. nih.gov For instance, certain pyrazole-based compounds sharing structural similarities with pyrrolidinones were found to cause cell death through an apoptotic mechanism, as confirmed by Annexin V staining. nih.gov Furthermore, research on amphiphilic pyrrolidines has demonstrated their ability to inhibit the growth of pancreatic ductal adenocarcinoma cells at micromolar concentrations. researchgate.net The cytotoxic effects of fluorinated analogs of 2-deoxy-d-glucose (B1664073) have also been noted, with these compounds showing enhanced potency in glioblastoma models, particularly under hypoxic conditions. mdpi.com

| Compound Class | Cell Line | Observed Effect | Key Findings |

|---|---|---|---|

| Fluorinated Pyrrolidine-2-carboxamide | HepG2 (Liver Cancer) | Apoptosis Induction | Regulated expression of TNF, BCL2, IAP, and caspase family genes. nih.gov |

| Pyrrolidinone Derivatives | MDA-MB-231 (Breast Cancer), PDAC (Pancreatic Cancer) | Inhibition of Proliferation | Induced cell killing through an apoptotic mechanism. nih.gov |

| Amphiphilic Pyrrolidines | Pancreatic Ductal Adenocarcinoma | Growth Inhibition | Exhibited antiproliferative activity in the µM range. researchgate.net |

| Fluorinated 2-Deoxy-d-glucose Analogs | Glioblastoma (Brain Cancer) | Cytotoxicity | Showed potent cytotoxic effects, especially in hypoxic conditions. mdpi.com |

Enzyme Inhibition and Receptor Modulation in Cancer Biology

The anticancer effects of pyrrolidin-2-one derivatives are often linked to their ability to inhibit key enzymes and modulate receptor signaling pathways that are crucial for tumor growth and survival. A significant focus of research has been on their role as kinase inhibitors.

The pyrrole (B145914) indolin-2-one structure is a well-established scaffold for inhibitors of receptor tyrosine kinases (RTKs), such as vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). cancertreatmentjournal.com These receptors are critical for angiogenesis, the process by which tumors form new blood vessels to obtain nutrients and oxygen. nih.gov By inhibiting these receptors, pyrrolidin-2-one derivatives can effectively cut off the tumor's blood supply, leading to suppressed growth. nih.gov For example, 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives have shown potent inhibitory activity against both VEGFR-2 and PDGFRβ. nih.gov

In addition to RTKs, other receptor systems are also implicated. The sigma-1 receptor (S1R), a chaperone protein located in the endoplasmic reticulum, has been identified as a potential target in cancer therapy. nih.gov Ligands that modulate S1R can influence cancer cell energy metabolism. nih.gov Agonist activation of S1R has been shown to increase mitochondrial bioenergetics while decreasing the reliance on aerobic glycolysis, a metabolic state often preferred by cancer cells. nih.gov

| Target | Compound Class | Mechanism of Action | Relevance to Cancer |

|---|---|---|---|

| VEGFR, PDGFR | Pyrrole indolin-2-one derivatives | Inhibition of Receptor Tyrosine Kinases | Anti-angiogenesis, suppression of tumor growth. cancertreatmentjournal.comnih.gov |

| Sigma-1 Receptor (S1R) | S1R Ligands | Modulation of Cancer Energy Metabolism | Shifts metabolism from glycolysis to mitochondrial bioenergetics. nih.gov |

Neurological Modulatory Effects and Receptor Pharmacology

Derivatives of pyrrolidin-2-one have also been explored for their effects on the central nervous system, with studies indicating potential neuroprotective and modulatory activities. nih.govnih.gov

Ligand-Receptor Binding Profiles (e.g., α1-adrenoceptors, monoamine transporters)

The interaction of pyrrolidin-2-one derivatives with various receptors and transporters in the brain is a key area of investigation. Adrenergic receptors, which are targets for neurotransmitters like epinephrine (B1671497) and norepinephrine (B1679862), are one such family of receptors. mdpi.com Studies on novel pyrrolidin-2-one derivatives have shown that some of these compounds possess adrenolytic properties, suggesting an ability to block α-adrenoceptors. researchgate.net

Furthermore, monoamine transporters, which are responsible for the reuptake of neurotransmitters like dopamine (B1211576), norepinephrine, and serotonin (B10506) from the synaptic cleft, are significant targets for many psychoactive compounds. nih.gov A family of analogs of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) has been shown to be potent inhibitors of the dopamine transporter (DAT) and the norepinephrine transporter (NET), with less activity at the serotonin transporter (SERT). nih.gov This selective inhibition of DAT and NET suggests a potential for these compounds to modulate dopaminergic and noradrenergic neurotransmission. nih.gov

Neurotransmitter System Interactions (e.g., dopamine, norepinephrine)

By interacting with monoamine transporters, pyrrolidin-2-one derivatives can significantly impact neurotransmitter systems. Dopamine and norepinephrine are crucial for a wide range of physiological and cognitive functions, including motor control, motivation, arousal, and attention. nih.gov The dysregulation of these neurotransmitter systems is implicated in numerous neurological and psychiatric disorders. nih.gov

Compounds that inhibit the reuptake of dopamine and norepinephrine, such as the pyrovalerone analogs, increase the concentration of these neurotransmitters in the synapse, thereby enhancing their signaling. nih.gov This mechanism is shared by various therapeutic agents. nih.gov Phytochemicals have also been shown to modulate the biosynthesis and function of serotonin, dopamine, and norepinephrine, affecting the expression and activity of enzymes like tyrosine hydroxylase (TH) and monoamine oxidase (MAO), as well as interacting with monoamine transporters and receptors. mdpi.com

Ion Channel Modulation Studies (e.g., hERG channel affinity for research tools)

The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel that plays a critical role in cardiac repolarization. nih.gov Blockage of the hERG channel by small molecules can lead to a prolongation of the QT interval in the electrocardiogram, which is associated with a risk of life-threatening cardiac arrhythmias. frontiersin.org Consequently, the hERG channel is considered a crucial antitarget in the early stages of drug discovery. nih.gov

While a wide variety of chemical structures have been shown to interact with the hERG channel, specific data on the affinity of 4-(2,2-Difluorovinyl)pyrrolidin-2-one for this channel is not available in the reviewed literature. frontiersin.org However, it is a standard practice in modern drug development to assess the potential for hERG channel modulation for any new chemical entity intended for therapeutic use to mitigate the risk of cardiotoxicity. nih.govresearchgate.net

Advanced Computational and Theoretical Studies Applied to 4 2,2 Difluorovinyl Pyrrolidin 2 One and Its Derivatives

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein target. For derivatives of 4-(2,2-difluorovinyl)pyrrolidin-2-one, docking studies can elucidate how the molecule interacts with potential biological targets, such as enzymes or receptors.

The pyrrolidin-2-one core is a well-known scaffold in medicinal chemistry, found in inhibitors of various enzymes like Factor Xa and dipeptidyl peptidase-IV (DPP-IV). dntb.gov.uaresearchgate.net Docking studies on these related compounds have revealed key interactions, such as hydrogen bonds formed by the lactam carbonyl group and hydrophobic interactions involving the pyrrolidine (B122466) ring. researchgate.net For this compound, docking simulations would model how the difluorovinyl substituent fits into the binding pocket. The fluorine atoms can form unique interactions, such as hydrogen bonds or halogen bonds, which may enhance binding affinity and selectivity. nih.gov

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-protein complex over time. MD simulations provide a detailed view of the dynamic movements of atoms, helping to validate the docking pose and calculate binding free energies with greater accuracy. This integrated approach of docking and MD simulation is a powerful strategy for identifying promising biological targets for this class of compounds. mdpi.comfrontiersin.org

| Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Observed Interactions |

|---|---|---|---|

| Factor Xa | -9.2 | Tyr228, Gly216, Trp215 | Hydrogen bond, π-π stacking |

| DPP-IV | -8.5 | Glu205, Glu206, Tyr662 | Salt bridge, Hydrogen bond |

| TNF-α | -7.8 | Tyr59, Tyr119, Gly121 | Hydrogen bond, Hydrophobic interactions |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Mechanistic Insights and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. scirp.org These methods provide fundamental insights that are not easily accessible through experimental means alone. For this compound, DFT can be used to understand the influence of the electron-withdrawing difluorovinyl group on the pyrrolidin-2-one ring.

DFT calculations can determine key properties such as:

Molecular Geometry: Predicting the most stable three-dimensional conformation of the molecule.

Electronic Properties: Calculating the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov

Reactivity Indices: Descriptors like chemical potential, hardness, and electrophilicity can be calculated to predict how the molecule will behave in chemical reactions. nih.gov The 2,2-difluorovinyl group is known to be an electrophilic center, susceptible to nucleophilic attack, a property that can be quantified and explored using DFT. nih.govresearchgate.net

Reaction Mechanisms: DFT can be used to map out the entire energy landscape of a chemical reaction, identifying transition states and intermediates. This is invaluable for understanding synthetic pathways or the mechanism of action if the molecule acts as a covalent inhibitor. nih.gov

These calculations can guide synthetic chemists in designing reactions and help medicinal chemists understand the molecule's stability and potential metabolic pathways. nih.govaps.org

| Property | Calculated Value (arbitrary units) | Interpretation |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 6.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.8 D | Indicates overall polarity of the molecule |

| Electrophilicity Index (ω) | 1.9 eV | Quantifies the electrophilic nature |

In Silico Pharmacokinetic and Pharmacodynamic Profiling (Research Tools)

Before a compound can become a drug, it must possess suitable pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.gov In silico tools and web servers (e.g., SwissADME, pkCSM, PreADMET) can predict these properties based on the molecule's structure, allowing for early-stage filtering of compounds with poor drug-like characteristics. mdpi.comnih.govresearchgate.net

For this compound, an in silico ADMET profile can be generated to predict:

Absorption: Parameters like intestinal absorption, Caco-2 permeability, and P-glycoprotein substrate potential.

Distribution: Predictions of blood-brain barrier penetration and plasma protein binding. scispace.com

Metabolism: Identification of potential interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. The introduction of fluorine atoms often enhances metabolic stability.

Excretion: Estimation of clearance and half-life.

Toxicity: Prediction of potential toxicities such as hepatotoxicity, cardiotoxicity (hERG inhibition), and mutagenicity (AMES test). mdpi.com

Pharmacodynamic properties can also be modeled to understand how the drug's concentration relates to its pharmacological effect. mdpi.com These predictive models help prioritize derivatives with favorable pharmacokinetic profiles for further experimental testing, saving significant time and resources in the drug discovery pipeline. nih.gov

| ADMET Property | Prediction | Significance |

|---|---|---|

| Human Intestinal Absorption | High | Good potential for oral bioavailability |

| Blood-Brain Barrier Permeant | No | Likely to have limited central nervous system effects |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway |

| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity |

| hERG I Inhibitor | No | Low risk of cardiotoxicity |

Structure-Based Drug Design Principles and Virtual Screening Methodologies

Structure-based drug design (SBDD) is a rational approach to drug discovery that utilizes the three-dimensional structure of a biological target. nih.govnih.gov If a target protein for this compound is identified, SBDD can be used to optimize its structure to achieve higher potency and selectivity. researchgate.net The process typically involves iteratively determining the crystal structure of the target-ligand complex, identifying opportunities to improve binding, synthesizing the modified compound, and re-evaluating its activity.

Virtual screening is a key component of SBDD that involves computationally screening large libraries of compounds to identify those that are most likely to bind to a drug target. frontiersin.org This can be done through two main approaches:

Ligand-Based Virtual Screening (LBVS): This method uses the structures of known active compounds to identify others with similar features (e.g., pharmacophores or shape). nih.gov

Structure-Based Virtual Screening (SBVS): This approach, also known as docking, fits candidate molecules into the 3D structure of the target protein to assess their binding potential. frontiersin.orgfrontiersin.org

A virtual library containing derivatives of this compound could be screened against the structures of various known drug targets. researchgate.net The top-scoring "hits" from the virtual screen can then be synthesized and tested experimentally, dramatically accelerating the process of discovering novel lead compounds. nih.gov

Future Directions and Emerging Research Avenues for 4 2,2 Difluorovinyl Pyrrolidin 2 One

Exploration of Novel Synthetic Methodologies and Chemical Transformations

The future synthesis of 4-(2,2-difluorovinyl)pyrrolidin-2-one and its derivatives will likely focus on improving efficiency, stereocontrol, and scalability. Current methodologies for constructing pyrrolidinone cores and for introducing the gem-difluorovinyl moiety are often separate processes. A key future direction is the development of convergent or one-pot strategies that construct the fluorinated heterocycle with high atom economy.

Novel approaches could involve adapting modern synthetic reactions to suitable pyrrolidin-2-one precursors. For instance, nickel-catalyzed cross-coupling reactions of 2,2-difluorovinyl benzoates with a pyrrolidin-2-one derivative bearing a suitable coupling partner could provide a modular route. nih.govresearchgate.net Similarly, the application of gem-difluorovinyl iodonium (B1229267) salts for direct difluorovinylation of N- or O-nucleophiles could be explored on a pyrrolidinone backbone. researchgate.net

Furthermore, Wittig-type olefination reactions on a precursor like 4-formyl-pyrrolidin-2-one represent a plausible, yet underexplored, route that could be optimized for this specific substrate. orgsyn.org Future research should also investigate the chemical transformations of the 2,2-difluorovinyl group itself after its incorporation into the pyrrolidinone ring. The electrophilic nature of this moiety makes it an excellent Michael acceptor, opening pathways for conjugate addition reactions to introduce further complexity and functionality. beilstein-journals.org

| Potential Synthetic Strategy | Key Precursors | Description | Potential Advantages |

| Wittig-type Olefination | 4-formyl-pyrrolidin-2-one, Difluoromethyl phosphonium (B103445) ylide | A classic carbon-carbon double bond forming reaction adapted for difluoro-olefination. | Well-established reactivity, potential for scalability. |

| Nickel-Catalyzed Cross-Coupling | 4-halopyrrolidin-2-one, 2,2-difluorovinyl boronate/stannane | Transition-metal catalyzed coupling to form the C-C bond attaching the difluorovinyl group. | High functional group tolerance, modularity. |

| Smiles-Truce Cascade | Arylsulfonamides, Substituted cyclopropanes | A one-pot process involving nucleophilic ring-opening, aryl transfer, and lactam formation to build the core. acs.org | High synthetic efficiency, rapid construction of functionalized pyrrolidinones. acs.org |

| Post-synthetic Modification | 4-(ethynyl)pyrrolidin-2-one | Hydrofluorination or difluorovinylation of an alkyne already attached to the pyrrolidinone ring. | Late-stage functionalization, access to diverse analogs. |

Identification of Underexplored Biological Targets and Pathways

The pyrrolidin-2-one nucleus is a well-established pharmacophore found in drugs with a wide array of biological activities, including antibacterial, anti-inflammatory, and nootropic effects. acs.orgnih.govresearchgate.net The introduction of the gem-difluorovinyl group confers unique properties, such as enhanced metabolic stability and the potential for covalent interaction with biological targets. researchgate.netbeilstein-journals.org The future for this compound lies in screening it against biological targets where this combination of features could be advantageous.

The electrophilic character of the difluorovinyl moiety makes it a potential "warhead" for targeted covalent inhibitors. beilstein-journals.org An important avenue of research will be to investigate its reactivity with nucleophilic amino acid residues (e.g., cysteine, serine, lysine) in enzyme active sites. This opens the door to identifying novel inhibitors for enzyme classes such as proteases, kinases, or phosphatases that have been implicated in cancer, inflammation, and infectious diseases.

Given the prevalence of the pyrrolidinone scaffold in neuroscience, another critical area of investigation is its potential activity on central nervous system targets. Screening against receptors, ion channels, and enzymes involved in neurodegenerative diseases (e.g., Alzheimer's, Parkinson's) or psychiatric disorders could uncover new therapeutic leads. The compound's unique polarity and metabolic profile, influenced by the fluorine atoms, may offer distinct pharmacokinetic properties beneficial for brain penetration.

| Potential Target Class | Rationale for Exploration | Example Pathways/Targets |

| Cysteine/Serine Proteases | The difluorovinyl group can act as a Michael acceptor for covalent modification of active site nucleophiles. beilstein-journals.org | Caspases (apoptosis), Cathepsins (cancer, inflammation), Viral proteases (e.g., SARS-CoV-2 Mpro). |

| Kinases | Covalent inhibition of kinases, particularly those with accessible cysteine residues near the active site. | Epidermal Growth Factor Receptor (EGFR), Bruton's tyrosine kinase (BTK). |

| Anti-inflammatory Enzymes | Pyrrolidinone derivatives have shown activity against inflammatory targets. ebi.ac.uk | Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX). |

| Neurological Receptors/Enzymes | The pyrrolidinone core is a known CNS pharmacophore (e.g., nootropics). | AMPA receptors, GABA receptors, Monoamine oxidase (MAO). |

Development of Advanced Probes for Chemical Biology Applications

Chemical probes are essential tools for validating biological targets and studying drug-target engagement in a cellular or in vivo context. This compound is an excellent candidate for development into such a probe, particularly for Positron Emission Tomography (PET) imaging. nih.govchempep.com

A significant future direction is the radiosynthesis of an 18F-labeled version of the molecule. Recent advancements have established highly efficient protocols for the direct nucleophilic 18F-fluorination of 2,2-difluorovinyl groups. nih.gov Applying this methodology to a suitable precursor would yield [18F]-4-(2,2-difluorovinyl)pyrrolidin-2-one. This radiotracer would enable non-invasive, real-time visualization of the compound's biodistribution, target engagement, and pharmacokinetics in living organisms. nih.govresearchgate.net

Such a PET probe would be invaluable for:

Target Validation: Confirming whether the compound accumulates in tissues where a hypothesized target is highly expressed.

Pharmacokinetic Studies: Quantifying brain penetration and tissue-specific uptake and clearance rates.

Receptor Occupancy Studies: Measuring the extent to which the unlabeled drug displaces the radiotracer from its target, providing crucial information for dose-finding in drug development.

Beyond PET, the molecule could be functionalized with other reporter tags, such as fluorophores or biotin, to create probes for in vitro applications like fluorescence microscopy or affinity pull-down assays to identify binding partners in complex biological systems.

Interdisciplinary Approaches in Fluorine Chemistry and Heterocyclic Synthesis

Maximizing the scientific potential of this compound will necessitate a highly interdisciplinary approach. The future of this research field lies at the nexus of synthetic organic chemistry, medicinal chemistry, chemical biology, and pharmacology.

Progress will depend on collaborations between:

Fluorine Chemists: To devise novel and robust methods for the synthesis of the target molecule and its analogs, overcoming the unique challenges associated with handling fluorinated reagents and building blocks. rloginconsulting.comnih.gov

Heterocyclic Synthesis Experts: To leverage the rich history of pyrrolidinone chemistry to create a diverse library of derivatives with varied substitution patterns, allowing for systematic structure-activity relationship (SAR) studies. acs.orgnih.gov

Computational Chemists: To model the interactions of the compound with potential biological targets, predict its ADME (absorption, distribution, metabolism, and excretion) properties, and guide the design of next-generation analogs.

Pharmacologists and Chemical Biologists: To design and execute high-throughput screening campaigns, validate biological targets, and utilize advanced probes (e.g., PET tracers) to bridge the gap between in vitro activity and in vivo efficacy.

By integrating expertise from these distinct but complementary fields, the scientific community can systematically explore the chemical space around this compound, transforming it from a molecule of potential into a validated lead for novel therapeutics or a powerful tool for biological discovery.

常见问题

Q. What are the recommended synthetic routes for 4-(2,2-difluorovinyl)pyrrolidin-2-one, and how can purity be optimized?

Methodological Answer: The synthesis typically involves multi-step organic reactions, such as cyclization of difluorovinyl ketones or functionalization of pyrrolidin-2-one scaffolds. For example:

- Step 1: Start with a pyrrolidin-2-one core and introduce fluorinated groups via nucleophilic substitution or transition-metal-catalyzed coupling.

- Step 2: Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance yield. For fluorinated intermediates, anhydrous conditions are critical to avoid hydrolysis .

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Purity can be verified via HPLC (C18 column, acetonitrile/water mobile phase) and ¹⁹F NMR to confirm fluorine incorporation .

Q. How does the difluorovinyl group influence the compound's physicochemical properties?

Methodological Answer: The difluorovinyl group enhances electrophilicity and metabolic stability:

- Electron-Withdrawing Effect: Increases reactivity in Michael addition or cycloaddition reactions (e.g., Diels-Alder).

- Lipophilicity: LogP values rise by ~0.5–1.0 units compared to non-fluorinated analogs, improving membrane permeability. Measure via shake-flask method or computational tools (e.g., ChemAxon) .

- Metabolic Stability: Fluorine reduces oxidative degradation by cytochrome P450 enzymes. Validate using in vitro microsomal assays (human liver microsomes, NADPH cofactor) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity for fluorinated pyrrolidin-2-one derivatives?

Methodological Answer: Discrepancies often arise from structural variations or assay conditions. To address:

- Structure-Activity Relationship (SAR): Compare analogs (e.g., 4-fluoro vs. 3-fluoro substitution) using standardized assays. For example, test α₁-adrenolytic activity via isolated rat aorta contraction assays .

- Assay Validation: Replicate studies under controlled conditions (pH, temperature, cell line). For instance, IC₅₀ values for SV2A modulation (e.g., Plosaracetamum derivatives) vary with fluorophenyl positioning .

- Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding affinity to targets like synaptic vesicle glycoproteins .

Contradiction Example:

| Compound | Reported IC₅₀ (SV2A) | Assay Conditions | Source |

|---|---|---|---|

| 4-(3,4,5-Trifluorophenyl) | 12 nM | HEK293 cells, 37°C | |

| 4-(2,4-Difluorophenyl) | 85 nM | CHO cells, 25°C |

Q. How can the difluorovinyl moiety be leveraged to design fluorinated probes for imaging or mechanistic studies?

Methodological Answer:

- ¹⁹F NMR Probes: Incorporate this compound into biomolecules (e.g., peptides) for real-time tracking. Use Bruker Avance III HD (470 MHz) for high-resolution detection .

- Click Chemistry: Functionalize the difluorovinyl group via Huisgen cycloaddition with azide-tagged fluorophores (e.g., BODIPY-azide). Optimize Cu(I) catalyst concentration to minimize side reactions .

- In Vivo Stability: Assess probe retention in murine models via LC-MS/MS of plasma samples (LLOQ: 1 ng/mL) .

Q. What are the critical safety considerations for handling fluorinated pyrrolidin-2-one derivatives?

Methodological Answer:

- Hazard Mitigation: Wear nitrile gloves and FFP3 respirators. Use fume hoods for synthesis (GHS H302/H315/H319) .

- First Aid: For skin contact, rinse with 0.1% acetic acid (neutralizes basic byproducts) followed by saline .

- Waste Disposal: Degrade fluorinated waste via incineration (≥1100°C) to prevent PFAS formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。